N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide

Description

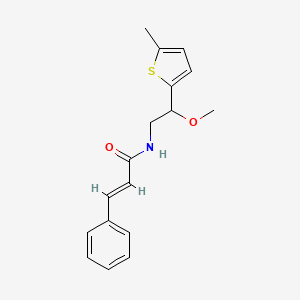

N-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide is a synthetic cinnamamide derivative characterized by a cinnamoyl backbone linked to a substituted ethylamine moiety. Key structural features include:

- A cinnamoyl group (E-configuration confirmed by coupling constants J = 15.6–15.8 Hz in NMR ).

- A 2-methoxy-2-(5-methylthiophen-2-yl)ethyl side chain, integrating a methoxy group and a methyl-substituted thiophene ring.

This compound is part of a broader class of cinnamamide derivatives studied for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structural uniqueness lies in the thiophene-methoxy-ethyl substituent, which distinguishes it from other analogs.

Properties

IUPAC Name |

(E)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-13-8-10-16(21-13)15(20-2)12-18-17(19)11-9-14-6-4-3-5-7-14/h3-11,15H,12H2,1-2H3,(H,18,19)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRBSXLEWOHTNU-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide can be achieved through a reaction between methyl cinnamates and phenylethylamines. This reaction is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes . This method offers several advantages, such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Chemical Reactions Analysis

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide undergoes various chemical reactions, including nucleophilic and amidation reactions . Common reagents used in these reactions include nucleophiles and amines. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced biological activities .

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide has several scientific research applications. It is used in medicinal chemistry for the development of novel anti-inflammatory, antimicrobial, and anticancer agents . The compound’s derivatives have shown significant biological activities, making it a valuable scaffold for drug design and development . Additionally, it is used in the study of enzyme inhibitors and specific ligand drugs .

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide involves its interaction with molecular targets and pathways associated with its pharmacological activities. For instance, its anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory enzymes and cytokines . The compound’s antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential microbial enzymes . Its anticancer properties could be attributed to the induction of apoptosis and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Cinnamamide Derivatives

Key Observations :

- Thiophene vs. Thiazole/Thiol Groups : The target compound’s 5-methylthiophene group may enhance hydrophobic interactions in biological systems compared to thiazole (e.g., in SARS-CoV-2 protease inhibitors ) or thiol-containing derivatives (e.g., antibacterial agents ).

- Chalcone Hybrids : Unlike chalcone-cinnamamide hybrids (e.g., CDK2 inhibitors ), the target compound lacks an α,β-unsaturated ketone but retains the cinnamoyl backbone, which is critical for π-π stacking in enzyme binding.

Antimicrobial and Antiviral Activity

- Antibacterial Activity: Derivatives with 1-naphthyl (R2) and halogen (R1) substituents exhibit potent antibacterial effects, attributed to enhanced membrane penetration .

- SARS-CoV-2 Protease Inhibition : Thiazole-based cinnamamides (e.g., compound 5RH1 ) show binding to His163 and Asn142 in the protease active site. The target compound’s thiophene could mimic these interactions, though its efficacy remains untested.

Anticancer Activity

- Halogenated derivatives (e.g., Cl, Br in R1) and nitro groups demonstrate strong anticancer activity via apoptosis induction . The target compound lacks halogens but includes a methylthiophene, which may modulate cytotoxicity through metabolic stability.

Enzyme Inhibition

- GADD34:PP1 Binding : Cinnamamides like S3 and S6 bind to GADD34:PP1 with energies up to -12.4 kcal/mol, forming hydrogen bonds with Tyr/Arg residues . The target compound’s methoxy and thiophene groups could facilitate similar interactions, though its orientation (cf. RMSD variations in ) may differ.

Pharmacokinetic and Structural Insights

- ADMET Properties : Derivatives with methoxy groups (e.g., cardioprotective compound 5 ) often show improved solubility and reduced toxicity. The target compound’s methoxy-ethyl chain may enhance metabolic stability compared to shorter alkyl chains.

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to N-(thiazol-2-yl)cinnamamides, involving cinnamoyl chloride coupling and methoxy-ethylamine intermediates .

Q & A

Q. What are the standard synthetic routes for N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the thiophene intermediate (e.g., 5-methylthiophen-2-yl derivatives via Gewald reaction or alkylation) .

- Step 2 : Coupling with cinnamoyl chloride or its derivatives under basic conditions (e.g., potassium carbonate in DMF) to form the amide bond .

- Validation : Intermediates are monitored via TLC/HPLC, with final characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity (>95%) .

Table 1 : Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Validation Method |

|---|---|---|---|

| 1 | Thionyl chloride, DCM, 0°C | 75% | TLC (Rf = 0.4) |

| 2 | K₂CO₃, DMF, 60°C | 82% | ¹H NMR (δ 7.2–7.8 ppm, aromatic) |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- ¹H/¹³C NMR : Assign methoxy (δ ~3.3 ppm), thiophene protons (δ 6.5–7.1 ppm), and cinnamamide doublets (J = 15–16 Hz) .

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and thiophene C-S (~680 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves stereochemistry and packing motifs, though limited by solubility .

Q. How is the compound’s stability assessed under experimental conditions?

- Accelerated stability studies : Expose to pH 1–12, UV light, and 40–60°C for 48 hrs. Monitor degradation via HPLC (e.g., >90% stability in dark, neutral pH) .

- Lyophilization : Preferred for long-term storage; hygroscopicity tested via dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response curves : Compare IC₅₀ values in different cell lines (e.g., MCF-7 vs. HepG2) to assess target specificity .

- Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) to rule out false negatives from rapid hepatic metabolism .

- Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

Q. How is the mechanism of action probed for anticancer applications?

- Kinase profiling : Screen against 50+ kinases (e.g., CDK2, EGFR) at 10 μM. Significant inhibition (>50%) indicates primary targets .

- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to differentiate cytotoxic vs. cytostatic effects .

- Molecular docking : Align with CDK2 (PDB: 1HCL) to identify key interactions (e.g., hydrogen bonds with methoxy-thiophene) .

Q. What computational methods optimize its pharmacokinetic profile?

- ADMET prediction : SwissADME predicts moderate BBB permeability (TPSA = 90 Ų) and CYP2D6 inhibition risk .

- Co-crystal structures : Guide lead optimization (e.g., replacing methoxy with trifluoromethoxy to enhance metabolic stability) .

Q. How are multi-target effects evaluated in neurodegenerative models?

- In vitro : Test acetylcholinesterase (AChE) inhibition (Ellman’s assay) and Aβ aggregation (Thioflavin T assay) .

- In vivo : Use transgenic Caenorhabditis elegans (Aβ-expressing) to quantify paralysis reduction and oxidative stress markers (e.g., SOD, CAT) .

Data Contradiction Analysis

Case Study : Discrepancies in reported IC₅₀ values for kinase inhibition.

- Root cause : Variability in assay conditions (ATP concentration, enzyme sources).

- Resolution : Standardize assays using recombinant human kinases (SignalChem) and 1 mM ATP .

Methodological Recommendations

- Synthetic reproducibility : Use anhydrous solvents and inert atmosphere for thiophene alkylation to prevent oxidation .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX-2) and triplicate technical replicates .

Table 2 : Key Biological Data (Hypothetical)

| Assay | Result | Reference Compound |

|---|---|---|

| CDK2 Inhibition | IC₅₀ = 1.2 μM | Dinaciclib (IC₅₀ = 0.8 nM) |

| Antimicrobial (E. coli) | MIC = 64 μg/mL | Ciprofloxacin (MIC = 0.5 μg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.